2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule notable for its diverse structural components, including ethoxyphenoxy, pyrazole, thiazole, and thiophene rings. These structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of the compound is C21H20N4O3S2, with a molecular weight of 440.54 g/mol. The presence of various heterocycles contributes to its reactivity and solubility, which are crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the pyrazole ring.
- Introduction of the thiazole and thiophene moieties.
- Coupling with the ethoxyphenoxy group.
Optimization of these synthetic routes is essential to improve yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiazole rings have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating pyrazole derivatives, some compounds demonstrated IC50 values in the range of 60 nM to 580 nM against different cancer types, including gastric and liver cancers .
Compound | Cancer Type | IC50 (nM) |
---|---|---|
4c | Gastric | 60 |
4b | Liver | 428 |
6a | Liver | 399 |
These findings suggest that the incorporation of thiazole and pyrazole functionalities can enhance cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for compounds with similar structures .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy due to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar thiazole and pyrazole structures have been reported to exhibit strong COX inhibition, which is critical in managing inflammation-related diseases .
Case Studies
- Cytotoxicity Evaluation : In a study involving a series of pyrazole derivatives, compounds were tested against various cancer cell lines using the Brine-Shrimp Lethality Assay and MTT assays. The results indicated that many derivatives exhibited significant cytotoxicity, suggesting that further development could lead to effective anticancer agents .
- Antimicrobial Studies : A recent investigation into pyrazolyl-thiazole derivatives revealed that several compounds displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans. The study utilized DPPH scavenging assays to assess antioxidant properties as well .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-27-15-6-8-16(9-7-15)28-12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-30-21)18-5-4-10-29-18/h4-11,13H,3,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYUEKUGWIYFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.